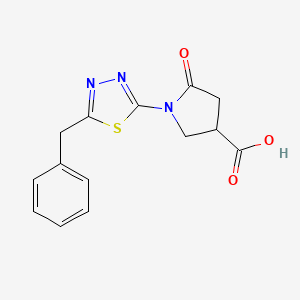

1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 2173116-03-3) is a heterocyclic compound featuring a pyrrolidone core substituted with a 5-benzyl-1,3,4-thiadiazole moiety.

Properties

IUPAC Name |

1-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c18-12-7-10(13(19)20)8-17(12)14-16-15-11(21-14)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYONUBHMNXWMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=NN=C(S2)CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Hydrolysis Approach

Overview:

This method involves initial synthesis of methyl esters of the target compound, followed by hydrolysis to yield the free carboxylic acid.

- Starting Material: Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.

- Esterification: The carboxylic acid is esterified with methanol in the presence of catalytic sulfuric acid, forming methyl esters.

- Hydrolysis: The methyl ester undergoes hydrolysis under acidic or basic conditions to produce the free carboxylic acid, 1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid .

- Esterification typically occurs at reflux in methanol with catalytic sulfuric acid.

- Hydrolysis can be performed with aqueous sodium hydroxide or hydrochloric acid under controlled temperature.

- High yield and straightforward process.

- Well-established protocol with predictable outcomes.

Cyclocondensation of α-Bromoacyl Derivatives with Thioamides

Overview:

This approach synthesizes the thiadiazole ring via cyclocondensation reactions involving α-bromoacyl intermediates and thiol-containing heterocycles.

- Preparation of α-bromoacyl intermediate:

Bromination of the precursor compound, 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (compound 2), is achieved using bromine in acetic acid at room temperature. - Cyclocondensation:

The α-bromoacyl intermediate reacts with thiocarbamide, benzenecarbothioamide, or thioureido acid under reflux conditions in solvents such as acetic acid or acetone, leading to the formation of the thiadiazole ring.

- Bromination: Room temperature, acetic acid, bromine.

- Cyclocondensation: Reflux in acetic acid or acetone at 60–80°C.

- High regioselectivity for the thiadiazole ring formation.

- Compatibility with various thiol derivatives allows for diverse substitution.

- The process yields compounds with characteristic NMR signals confirming heterocycle formation, as reported in recent synthesis studies.

Multi-step Synthesis via Hydrazide Intermediates

Overview:

This method involves converting the carboxylic acid into hydrazides, which then undergo cyclization to form heterocyclic rings such as thiazoles, triazoles, or oxadiazoles.

- Hydrazide formation:

The acid reacts with hydrazine hydrate in refluxing propan-2-ol, yielding the corresponding hydrazide. - Heterocycle formation:

The hydrazide reacts with various reagents, such as phenyl isothiocyanate, carbon disulfide, or aldehydes, to produce thiazole, triazole, or oxadiazole derivatives through cyclization and dehydration reactions.

- Hydrazide synthesis: Reflux in propan-2-ol with hydrazine hydrate.

- Cyclization: Reactions carried out in solvents like DMSO, ethanol, or refluxing conditions with catalysts (acid or base).

- Versatile pathway allowing the synthesis of multiple heterocyclic derivatives.

- Facilitates structural diversification for biological activity optimization.

- The formation of heterocycles is confirmed by NMR and HRMS data, with yields ranging from 62% to over 90%, depending on the specific reaction.

Condensation with Aromatic Diamines for Heterocycle Formation

Overview:

Condensation of the acyl derivatives with diamines such as benzene-1,2-diamine (o-phenylenediamine) enables the synthesis of fused heterocyclic systems like quinoxalines and benzimidazoles.

- Reaction with o-phenylenediamine:

Under reflux in ethanol or hydrochloric acid, the acyl derivatives condense with diamines, forming heterocyclic rings via cyclization and dehydration.

- Reflux in ethanol or in acidic media for extended durations (up to 16 hours).

- Neutralization and purification steps follow to isolate the desired heterocycles.

- Efficient formation of fused heterocycles with potential biological activity.

- High yields achievable with optimized conditions.

- The synthesis of benzimidazole derivatives achieved yields up to 92%, with structural confirmation via NMR and HRMS.

Summary Table of Preparation Methods

| Method | Key Reagents | Main Steps | Typical Yields | Advantages | References |

|---|---|---|---|---|---|

| Esterification & Hydrolysis | Methanol, sulfuric acid | Ester formation, hydrolysis | >80% | Simple, high yield | Standard organic synthesis protocols |

| Cyclocondensation of α-bromoacyl derivatives | Bromine, thiocarbamide | Bromination, cyclization | 60–90% | Regioselective, versatile | Recent heterocyclic synthesis studies |

| Hydrazide intermediates | Hydrazine hydrate, aldehydes, CS2 | Hydrazide formation, cyclization | 62–96% | Structural diversity | Bioorganic synthesis literature |

| Condensation with diamines | o-Phenylenediamine | Condensation, cyclization | Up to 92% | Efficient fused heterocycles | Heterocyclic chemistry references |

Biological Activity

The compound 1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a novel chemical entity that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Molecular Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : 410.5 g/mol

- CAS Number : 1144491-35-9

Structural Representation

The structure of the compound features a pyrrolidine ring fused with a thiadiazole moiety, which is critical for its biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving membrane permeability.

Antimicrobial Properties

Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial activity. A study demonstrated that compounds similar to This compound showed effectiveness against various bacterial strains, including resistant strains . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways such as MAPK/ERK and PI3K/Akt . The compound's ability to inhibit tumor growth was observed in xenograft models, indicating its potential as an anticancer agent.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating cytokine production and inhibiting the NF-kB signaling pathway. This suggests its utility in treating inflammatory diseases .

Synthesis and Evaluation

A notable study synthesized several derivatives of thiadiazole and evaluated their biological activities. The results indicated that modifications at the benzyl position significantly influenced antimicrobial potency .

| Compound | Activity | Notes |

|---|---|---|

| Compound A | Moderate | Effective against E. coli |

| Compound B | High | Strong activity against MRSA |

| Compound C | Low | Minimal activity observed |

In Vivo Studies

In vivo studies have shown promising results for This compound in reducing tumor size in animal models. The compound was administered at varying doses to assess its efficacy and safety profile. Results indicated a dose-dependent response with minimal toxicity observed at therapeutic doses .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, a study found that derivatives of thiadiazole demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting that 1-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid may possess similar properties due to its structural characteristics .

Anti-inflammatory Properties

Thiadiazole derivatives are also being investigated for their anti-inflammatory effects. Research shows that compounds with this structure can inhibit the production of pro-inflammatory cytokines. A specific study highlighted how such compounds reduced inflammation markers in animal models of arthritis, indicating a potential therapeutic role for this compound in treating inflammatory diseases .

Cancer Research

The compound's ability to induce apoptosis in cancer cells has been a focal point in recent cancer research. Preliminary findings suggest that it may inhibit tumor growth by triggering programmed cell death in various cancer cell lines. This mechanism is particularly relevant for developing novel anticancer therapies .

Agricultural Science

Pesticidal Properties

The structural features of this compound lend themselves to applications as a pesticide. Studies have shown that thiadiazole derivatives can act as effective insecticides and fungicides. For example, field trials demonstrated significant reductions in pest populations when using formulations containing similar compounds .

Herbicide Development

Research has also explored the herbicidal potential of thiadiazole-containing compounds. A case study indicated that certain derivatives could inhibit key enzymes involved in plant growth, effectively controlling weed populations without harming crops .

Materials Science

Polymer Chemistry

In materials science, the compound has potential applications in polymer synthesis. Its ability to act as a cross-linking agent could enhance the mechanical properties of polymers. Experimental data show that incorporating thiadiazole derivatives into polymer matrices can improve tensile strength and thermal stability .

Nanomaterials

The integration of this compound into nanomaterials is another area of interest. Research indicates that this compound can be used to functionalize nanoparticles for drug delivery systems, enhancing their efficacy and targeting capabilities .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related derivatives, emphasizing substituent effects on biological activity and physicochemical properties.

Antioxidant Activity: Chloro-Hydroxyphenyl Derivatives

Compounds bearing a 5-chloro-2-hydroxyphenyl group on the pyrrolidone ring (e.g., 1-(5-chloro-2-hydroxyphenyl)-4-(5-thiazol-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) exhibit potent antioxidant activity. Key findings include:

- DPPH Radical Scavenging : Derivatives with free carboxylic acid groups (e.g., compound 6 ) demonstrated the highest reducing power (optical density = 1.675), surpassing ascorbic acid in some cases .

- Structure-Activity Relationship (SAR) : The chloro and hydroxyl substituents on the benzene ring enhance electron-withdrawing effects, stabilizing radical intermediates. Heterocyclic substituents (e.g., thiazole or triazole) further improve activity by increasing conjugation .

Table 1: Antioxidant Activity of Selected Derivatives

Antimicrobial Activity: Thienyl and Fluorobenzyl Derivatives

Structural modifications significantly influence antimicrobial profiles:

- Gram-Positive Activity : Derivatives with a 2-thienyl fragment (e.g., compound 14 ) showed potent activity against methicillin-resistant S. aureus (MRSA) (MIC = 16 µg/mL) and Clostridioides difficile (MIC = 32 µg/mL) .

- Fluorobenzyl Substitution : The introduction of a 4-fluorobenzyl group (e.g., 1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide) may enhance lipophilicity, improving membrane penetration .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Substituents | MIC (µg/mL) | Target Pathogens |

|---|---|---|---|

| Compound 14 () | 2-Thienyl hydrazone | 16 | MRSA, C. difficile |

| Compound 24b () | 5-Fluorobenzimidazole | 8 | S. aureus (VISA strains) |

Anticancer Activity: Hydrazone and Azole Derivatives

Hydrazone and azole-substituted analogs (e.g., 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives) demonstrated cytotoxicity against A549 lung adenocarcinoma cells. SAR highlights:

Q & A

Q. What are the standard synthetic routes for 1-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid?

The synthesis typically involves multi-step reactions, including:

- Esterification/hydrolysis : Starting with methyl esters (e.g., methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate) followed by hydrolysis to the carboxylic acid .

- Heterocycle formation : Refluxing intermediates with sodium acetate in acetic acid to form the thiadiazole ring, as seen in analogous thiadiazole syntheses .

- Purification : Recrystallization from DMF/acetic acid mixtures to isolate the final product .

Q. How is the structural integrity of this compound validated in academic research?

Key methods include:

- X-ray crystallography : For unambiguous confirmation of stereochemistry and substituent positioning (e.g., related benzyl-pyrrolidine derivatives in ).

- Spectroscopic analysis : H/C NMR to verify proton environments and IR for functional groups (e.g., carbonyl stretches at ~1700 cm) .

- High-resolution mass spectrometry (HRMS) : To confirm molecular formula .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria, as thiadiazole derivatives exhibit such properties .

- Enzyme inhibition : Testing against targets like PYCR1 (pyrroline-5-carboxylate reductase), given structural similarities to pyrrolidine-carboxylic acids .

Q. What solvents and conditions are optimal for its stability during storage?

- Storage : -20°C under inert atmosphere (N/Ar) to prevent oxidation of the thiadiazole ring.

- Solubility : DMSO for biological assays; aqueous buffers (pH 7.4) for stability testing .

Q. How do substituents on the thiadiazole ring influence its reactivity?

- Electron-withdrawing groups (e.g., nitro, cyano) increase electrophilicity, enhancing nucleophilic substitution reactions.

- Benzyl groups improve lipophilicity, impacting membrane permeability in bioassays .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance heterocyclization efficiency .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes for steps like thiadiazole formation .

- DOE (Design of Experiments) : Systematic variation of temperature, solvent ratios, and stoichiometry to identify optimal conditions .

Q. What computational methods predict binding interactions of this compound with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes like PYCR1 .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., carbonyl groups for hydrogen bonding) .

Q. How to resolve contradictions in reported antimicrobial activity data?

- Meta-analysis : Compare MIC values across studies using standardized protocols (CLSI guidelines).

- Structural analogs : Test derivatives (e.g., oxadiazole vs. thiadiazole) to isolate the role of sulfur in activity .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.